molecular formula C11H15NO4 B13877921 (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate

(1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate

Cat. No.: B13877921
M. Wt: 225.24 g/mol
InChI Key: DMZNGJMPGOVJCR-UHFFFAOYSA-N
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Description

(1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate is a chemical compound with a unique structure that combines a pyridine ring with a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate typically involves the reaction of pyridine-2-carbonyl chloride with 1-methoxy-2-methylpropan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine-2-carboxylic acid derivatives, alcohols, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonate ester group can undergo hydrolysis to release active intermediates that interact with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbonyl chloride: A precursor in the synthesis of (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate.

    1-Methoxy-2-methylpropan-2-ol: Another precursor used in the synthesis.

    Pyridine-2-carboxylic acid: A product of the oxidation of this compound.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(1-methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate

InChI

InChI=1S/C11H15NO4/c1-11(2,8-14-3)16-10(13)15-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3

InChI Key

DMZNGJMPGOVJCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)OC(=O)OC1=CC=CC=N1

Origin of Product

United States

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